

Spectroscopic Analysis of 2-Amino-5-chlorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzamide

Cat. No.: B107076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Amino-5-chlorobenzamide**, a key intermediate in the synthesis of various pharmaceuticals. The document presents comprehensive Infrared (IR) and Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols, and a visual representation of a common synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Amino-5-chlorobenzamide**, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

Characteristic Peaks	Wavenumber (cm ⁻¹)	Functional Group Assignment
N-H Stretching	3546, 3401, 3169	Primary amine (NH ₂) and Amide (N-H)
C=O Stretching	1678	Amide I band
N-H Bending	1617	Primary amine (NH ₂) scissoring
C=C Stretching	1584, 1549, 1508, 1482	Aromatic ring
C-Cl Stretching	610	Carbon-chlorine bond

Data sourced from reference[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (300 MHz, CDCl₃)[2]

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
7.90	s	2H	-CONH ₂
7.20	d	1H	Ar-H
6.58	d	1H	Ar-H
4.95	s	2H	-NH ₂

¹³C NMR Spectral Data

Specific peak assignments for ¹³C NMR were not readily available in the searched literature. However, the availability of ¹³C NMR spectra is confirmed.[3]

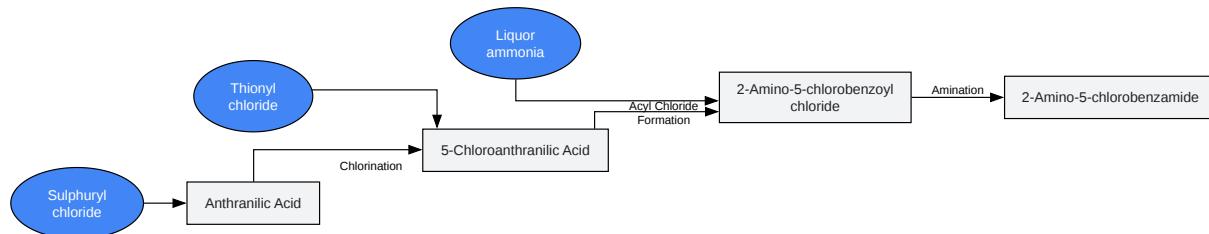
Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices and information from the referenced sources.

Infrared (IR) Spectroscopy Protocol (KBr Disc Method)

This protocol describes the preparation of a solid sample for IR analysis using the potassium bromide (KBr) disc technique, as indicated by the National Institute of Standards and Technology (NIST).[4][5]

- Sample Preparation: Approximately 1 mg of **2-Amino-5-chlorobenzamide** is combined with 500 mg of spectroscopic grade KBr.[4] The mixture is thoroughly ground to a fine powder in an agate mortar to ensure homogeneity.
- Disc Formation: The powdered mixture is transferred to a die press. A pressure of 10-12 tons/in² is applied for approximately one minute to form a transparent or semi-transparent pellet.[6]
- Data Acquisition: The KBr disc is placed in the sample holder of an FT-IR spectrometer, such as a Perkin-Elmer 621.[4] The spectrum is then recorded. A background spectrum of a pure KBr disc is typically run first and subtracted from the sample spectrum.


Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

The following is a general protocol for obtaining the ¹H NMR spectrum of **2-Amino-5-chlorobenzamide**.

- Sample Preparation: A sample of **2-Amino-5-chlorobenzamide** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[2]
- Data Acquisition: The NMR tube is placed in the spectrometer, for instance, a Varian CFT-20 instrument.[3] The ¹H NMR spectrum is acquired at a frequency of 300 MHz.[2]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Synthesis Workflow

2-Amino-5-chlorobenzamide is a valuable building block in organic synthesis. The following diagram illustrates a common synthetic route.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Amino-5-chlorobenzamide**.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 3. 2-Amino-5-chlorobenzamide | C7H7CIN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 5. 2-Amino-5-chlorobenzamide [webbook.nist.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-5-chlorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107076#spectroscopic-data-ir-nmr-for-2-amino-5-chlorobenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com